molecular formula C6H4BrF3OS B3131401 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol CAS No. 35304-69-9

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol

Cat. No. B3131401
M. Wt: 261.06 g/mol
InChI Key: XGACUFQKJSMHLR-UHFFFAOYSA-N
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Patent
US07799825B2

Procedure details

To a stirred solution of 5-bromothiophene-2-carboxaldehyde (1.0 equiv) in dry glyme at RT, was added CsF (0.1 eq.) followed by dropwise addition of TMSCF3 (1.2 eq.). The reaction mixture was stirred for 2 hr, then quenched by adding 3N HCl and stirred for 30 min. The organics were extracted with DCM and the organic extracts were combined and washed with brine and dried (Na2SO4). Evaporation of the solvent gave the crude product which was purified by flash column chromatography on silica using 1-10% EtOAc/Petroleum ether to yield the desired compound as an oil. 1H NMR (300 MHz, CDCl3, 300K) δ 7.00 (1H, d, J=3.7 Hz), 6.94 (1H, d, J=3.7 Hz), 5.18 (1H, q, J=6.2 Hz), 3.61 (1H, broad s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[F-].[Cs+].[Si]([C:15]([F:18])([F:17])[F:16])(C)(C)C>C(COC)OC>[Br:1][C:2]1[S:6][C:5]([CH:7]([OH:8])[C:15]([F:18])([F:17])[F:16])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding 3N HCl
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica using 1-10% EtOAc/Petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(S1)C(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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